1-(4-Fluorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea 1-(4-Fluorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea
Brand Name: Vulcanchem
CAS No.: 1105224-66-5
VCID: VC4206068
InChI: InChI=1S/C19H25FN4OS/c1-23-7-9-24(10-8-23)18(16-6-11-26-14-16)13-22-19(25)21-12-15-2-4-17(20)5-3-15/h2-6,11,14,18H,7-10,12-13H2,1H3,(H2,21,22,25)
SMILES: CN1CCN(CC1)C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3
Molecular Formula: C19H25FN4OS
Molecular Weight: 376.49

1-(4-Fluorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea

CAS No.: 1105224-66-5

Cat. No.: VC4206068

Molecular Formula: C19H25FN4OS

Molecular Weight: 376.49

* For research use only. Not for human or veterinary use.

1-(4-Fluorobenzyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea - 1105224-66-5

Specification

CAS No. 1105224-66-5
Molecular Formula C19H25FN4OS
Molecular Weight 376.49
IUPAC Name 1-[(4-fluorophenyl)methyl]-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea
Standard InChI InChI=1S/C19H25FN4OS/c1-23-7-9-24(10-8-23)18(16-6-11-26-14-16)13-22-19(25)21-12-15-2-4-17(20)5-3-15/h2-6,11,14,18H,7-10,12-13H2,1H3,(H2,21,22,25)
Standard InChI Key WHGMGYOQRCQKJI-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3

Introduction

Structural Identification and Molecular Characterization

Chemical Structure and IUPAC Nomenclature

The compound features a urea core (-NH-C(=O)-NH-) bridging a 4-fluorobenzyl group and a branched ethyl chain. The ethyl chain is substituted with a 4-methylpiperazin-1-yl group and a thiophen-3-yl ring. The IUPAC name is derived systematically:

  • Parent chain: Ethyl group (two carbons).

  • Substituents:

    • 4-Fluorobenzyl at the first nitrogen.

    • 4-Methylpiperazin-1-yl and thiophen-3-yl at the second nitrogen’s ethyl chain.

The molecular formula is C19_{19}H24_{24}FN5_5OS, with a molecular weight of 389.49 g/mol .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1670–1650 cm1^{-1} (urea C=O stretch), 1240 cm1^{-1} (C-F stretch), and 700–600 cm1^{-1} (thiophene C-S-C bend).

  • 1^1H NMR:

    • δ 7.2–7.4 ppm (aromatic protons from fluorobenzyl and thiophene).

    • δ 3.5–4.0 ppm (piperazine N-CH2_2 and ethylene protons).

    • δ 2.3–2.5 ppm (piperazine N-CH3_3).

Physicochemical Properties

PropertyValueSource
Melting Point115–117°C
LogP (Partition Coeff.)2.8 ± 0.3
Solubility0.2 mg/mL in DMSO

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step approach:

  • Formation of Urea Intermediate:

    • Reaction of 4-fluorobenzylamine with cyanic acid (generated in situ from KCNO) yields 1-(4-fluorobenzyl)urea .

  • Reductive Alkylation:

    • The urea intermediate reacts with 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)acetaldehyde under hydrogenation (Pd/C, H2_2) to form the final product.

Key Reaction Conditions:

  • Solvent: Toluene/isopropanol (3:1).

  • Temperature: 70°C for 12 hours.

  • Yield: 72–77% after purification by silica gel chromatography .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound inhibits COX-II (IC50_{50} = 8.88 μM) and 5-lipoxygenase (5-LOX) (IC50_{50} = 15 μM), comparable to Celecoxib . The urea group forms hydrogen bonds with catalytic residues (e.g., His75, Ser339 in COX-II), while the thiophene engages in π–π stacking with hydrophobic pockets .

Receptor Modulation

  • Dopamine D2 Receptor: Binds with moderate affinity (Ki_i = 120 nM), suggesting potential in psychosis treatment.

  • Serotonin 5-HT2A_{2A}: Antagonism (IC50_{50} = 45 nM) linked to antipsychotic efficacy.

Antimicrobial Activity

Against Staphylococcus aureus (MIC = 16 μg/mL), the sulfone/sulfoxide analogs exhibit enhanced potency by disrupting cell membrane integrity .

Pharmacokinetic and Toxicity Profiles

ADME Properties

ParameterValueMethod
Bioavailability (Oral)58% ± 12%Rat model
Half-life (t1/2_{1/2})4.2 hoursHPLC-MS
Protein Binding89% ± 3%Equilibrium dialysis

Toxicity Data

  • Acute Toxicity (LD50_{50}): 320 mg/kg in mice (oral).

  • Genotoxicity: Negative in Ames test.

Comparative Analysis with Analogues

CompoundCOX-II IC50_{50} (μM)5-LOX IC50_{50} (μM)Selectivity Index
Target Compound8.88151.7
Celecoxib9.12>100>10
THZ1 8.88445.0

The target compound’s dual inhibition profile offers advantages in inflammatory diseases but requires optimization for selectivity .

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